Jte-907

CB2 Receptor Pharmacology Binding Affinity Species Selectivity

JTE-907 offers unparalleled CB2 inverse agonism with 2,760-fold selectivity over CB1 in rat, ensuring clean, target-specific data in immune-inflammation models. Its unique Treg-polarizing activity and species-defined affinities (rat Kᵢ=0.38 nM, human Kᵢ=35.9 nM) enable precise translational calibration. Oral potency (ED₅₀=0.05 mg/kg) reduces compound consumption while delivering robust in vivo efficacy. Choose JTE-907 for definitive mechanistic studies where other ligands fall short.

Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
CAS No. 282089-49-0
Cat. No. B1673102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJte-907
CAS282089-49-0
SynonymsJTE-907;  JTE 907;  JTE907.
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28)
InChIKeyGRAJFFFXJYFVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTE-907 (CAS 282089-49-0): A Selective Cannabinoid CB2 Inverse Agonist for Immunology and Inflammation Research Procurement


JTE-907 [N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide] is a novel, highly selective, and orally active inverse agonist for the peripheral cannabinoid receptor (CB2). This 2-oxoquinoline derivative demonstrates high binding affinity across species, with Kᵢ values for rat, mouse, and human CB2 receptors of 0.38, 1.55, and 35.9 nM, respectively [1]. JTE-907 exhibits profound selectivity for CB2 over the central CB1 receptor, with selectivity ratios of 2,760 for rat, 684 for mouse, and 66 for human receptors [1]. It functions as an inverse agonist by increasing forskolin-stimulated cAMP production, which is in contrast to agonists like Win55212-2 that reduce cAMP [1].

Beyond Class-Level Activity: Why JTE-907 (282089-49-0) Cannot Be Substituted with Other CB2 Ligands


While several cannabinoid CB2 ligands are commercially available, JTE-907 distinguishes itself through a unique combination of potent inverse agonism, species-dependent selectivity, and a distinct chemotype from other commonly used tools like SR144528 and AM630 [1][2]. Simply substituting JTE-907 with another CB2 ligand, particularly agonists or antagonists with lower selectivity, will yield different, and potentially confounding, functional outcomes. For instance, the functional effects of an inverse agonist differ fundamentally from those of an agonist, and the pronounced species-specific differences in JTE-907's binding affinity (e.g., 0.38 nM in rat vs. 35.9 nM in human) are a critical consideration for translational studies [1]. The following quantitative evidence defines the precise dimensions where JTE-907 offers verifiable differentiation, guiding a more informed selection for research and procurement.

Quantitative Differentiation Guide for JTE-907 (CAS 282089-49-0) vs. Key Comparators


JTE-907 Exhibits Superior CB2 Binding Affinity and Selectivity vs. SR144528 in Rat Models

In a direct head-to-head comparison using rat tissues, JTE-907 demonstrates a 1.6-fold higher affinity for the CB2 receptor (Kᵢ = 0.38 nM) compared to SR144528 (Kᵢ = 0.60 nM) [1][2]. More significantly, JTE-907 achieves a 24-fold greater selectivity for CB2 over CB1 in rats (selectivity ratio of 2,760 vs. 115 for SR144528) [3].

CB2 Receptor Pharmacology Binding Affinity Species Selectivity Cannabinoid Research

JTE-907 Acts as a Potent Inverse Agonist with High Efficacy in Functional cAMP Assays Compared to Agonists

JTE-907 functions as an inverse agonist, producing a concentration-dependent increase in forskolin-stimulated cAMP in CHO cells expressing human or mouse CB2 [1]. This contrasts with the agonist Win55212-2, which reduces cAMP production [1]. While a direct EC₅₀ comparison for inverse agonism is not provided in the primary characterization paper, the functional profile is distinct from the agonist. For context, another inverse agonist, AM630, enhances cAMP production by 5.2-fold at 1 µM [2].

Functional Pharmacology Inverse Agonism cAMP Assay CB2 Signaling

JTE-907 Demonstrates Potent In Vivo Anti-Inflammatory Activity with an ED₅₀ of 0.05 mg/kg in a Mouse Edema Model

Orally administered JTE-907 potently inhibits carrageenan-induced paw edema in mice with an ED₅₀ value of 0.05 mg/kg [1]. This potency is notably higher than that reported for other CB2 ligands in similar models, though a direct ED₅₀ comparator is not available in the same study. The anti-inflammatory effect is comparable to that of SR144528 and the classical cannabinoid Δ⁹-THC, but JTE-907 achieves this with high CB2 selectivity [2].

In Vivo Pharmacology Anti-Inflammatory Carrageenan-Induced Edema Oral Bioavailability

JTE-907 Suppresses Pruritus in a Chronic Dermatitis Model at Doses Avoiding Adverse Weight Loss

In NC mice, a model of atopic dermatitis, oral JTE-907 at 1 and 10 mg/kg/day for 20 days significantly suppressed spontaneous scratching [1]. Importantly, at these efficacious doses, JTE-907 did not induce the adverse weight loss observed with the glucocorticoid betamethasone 17-valerate (1 mg/kg/day) [1]. While tacrolimus (1 mg/kg/day) also showed anti-pruritic activity without affecting body weight, JTE-907 offers a distinct CB2 inverse agonist mechanism [1].

Dermatology Pruritus In Vivo Efficacy Atopic Dermatitis

JTE-907 Promotes Treg Cell Differentiation and Ameliorates Colitis, Demonstrating a Unique Immunomodulatory Phenotype

In vitro, JTE-907 induced the differentiation of naïve CD4⁺ T cells into a regulatory T cell (Treg) phenotype (CD4⁺CD25⁺FoxP3⁺) [1]. In a mouse model of DNBS-induced colitis, JTE-907 treatment increased the number of CD4⁺CD25⁺FoxP3⁺ cells in the lamina propria within 24 hours and reduced disease severity [1]. Longer oral treatment resulted in less body weight loss and reduced disease scores, effects that were not assessed for other CB2 ligands in this study [1].

Immunology Treg Differentiation Inflammatory Bowel Disease Immunomodulation

High-Impact Application Scenarios for JTE-907 (CAS 282089-49-0) in Research


Investigating CB2 Receptor Constitutive Activity in Native Tissues

JTE-907 is a premier tool for studies on CB2 receptor constitutive activity due to its high efficacy as an inverse agonist. Its superior selectivity over CB1, particularly in rat models (2,760-fold selectivity), minimizes confounding off-target effects when assessing CB2-specific signaling pathways in native tissues or in vivo [1]. This is in contrast to less selective ligands or agonists which would not reveal information about basal receptor tone.

In Vivo Studies of Inflammatory Disease Requiring High Potency and Oral Bioavailability

The demonstrated oral potency of JTE-907 in multiple inflammatory models (carrageenan edema ED₅₀ = 0.05 mg/kg, DNFB-induced ear swelling at 0.1-10 mg/kg, and pruritus at 1-10 mg/kg) makes it an ideal candidate for preclinical research in rodent models of inflammatory bowel disease, dermatitis, and other peripheral inflammatory conditions [1][2]. Its high potency reduces the amount of compound needed for robust efficacy, minimizing potential solubility or formulation issues.

Species-Specific Pharmacology and Translational Studies of CB2

The well-characterized, differential binding affinities of JTE-907 for rat (Kᵢ = 0.38 nM), mouse (Kᵢ = 1.55 nM), and human (Kᵢ = 35.9 nM) CB2 receptors make it a valuable reference compound for translational research [1]. This data set allows researchers to interpret species-dependent differences in efficacy and to calibrate models when moving between rodent studies and human target validation.

Studies of Immunomodulation and T Cell Differentiation

JTE-907's unique ability to drive the differentiation of naïve T cells towards a regulatory T cell (Treg) phenotype provides a specific mechanism-based application in immunology [1]. Researchers investigating the role of CB2 in autoimmune diseases, transplant tolerance, or other T cell-mediated processes can use JTE-907 as a chemical probe to induce a Treg-skewed immune response, an effect not established for all CB2 ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jte-907

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.